

Application Notes and Protocols for Targeted Proteomics using Rapamycin-13C,d3

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Compound of Interest				
Compound Name:	Rapamycin-13C,d3			
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin, a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), is a crucial tool in studying cellular growth, proliferation, and metabolism. In the realm of targeted proteomics, the stable isotope-labeled form, **Rapamycin-13C,d3**, serves as an invaluable internal standard for the accurate quantification of rapamycin and its effects on protein expression. These application notes provide detailed protocols for the use of **Rapamycin-13C,d3** in targeted proteomics sample preparation, enabling precise and reproducible quantification of protein abundance changes in response to mTOR inhibition.

The mTOR signaling pathway is a central regulator of cell growth and is implicated in numerous diseases, including cancer and metabolic disorders.[1][2][3] Rapamycin, in a complex with FKBP12, allosterically inhibits mTOR Complex 1 (mTORC1), leading to downstream effects on protein synthesis and other cellular processes.[1][2] Understanding the nuanced changes in the proteome upon rapamycin treatment is critical for drug development and disease research. The use of a stable isotope-labeled internal standard like **Rapamycin-13C,d3** is essential for correcting for variability during sample preparation and analysis, ensuring high-quality quantitative data.

Data Presentation: Quantitative Proteomic Changes Induced by Rapamycin



The following table summarizes representative quantitative proteomics data from human HEK293FT cells treated with 20 nM rapamycin for 24 hours. The data, expressed as log2 fold change (Log2FC), highlights significant changes in protein abundance. Out of approximately 7,500 proteins quantified, over 2,500 showed significant changes in abundance.[4]

Protein	Gene	Function	Log2 Fold Change (Rapamycin vs. Control)
Ribosomal Protein S6	RPS6	Protein synthesis, component of the 40S ribosomal subunit	-0.85
Eukaryotic translation initiation factor 4E-binding protein 1	EIF4EBP1	Regulation of translation initiation	-0.60
ATP-citrate lyase	ACLY	Fatty acid synthesis	-0.72
Fatty acid synthase	FASN	Fatty acid synthesis	-0.91
Serine/threonine- protein kinase S6K1	RPS6KB1	Regulation of protein synthesis, cell growth, and proliferation	-0.55
Tuberous sclerosis 2	TSC2	Negative regulator of mTORC1 signaling	0.45
Programmed cell death protein 4	PDCD4	Tumor suppressor, inhibitor of translation	0.58
Autophagy related 12	ATG12	Involved in autophagy	0.65

Experimental Protocols

Protocol 1: General Targeted Proteomics Sample Preparation

This protocol outlines a standard workflow for the preparation of protein samples from cell culture for targeted analysis by liquid chromatography-tandem mass spectrometry (LC-





Materials:

- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin (mass spectrometry grade)
- · Ammonium bicarbonate
- Formic acid
- Acetonitrile (ACN)
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- Rapamycin-13C,d3 internal standard solution (typically 50-500 fmol/μL in a compatible solvent)

Procedure:

- Cell Lysis and Protein Extraction:
 - Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).
 - Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes with periodic vortexing.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant containing the protein extract.
- Protein Quantification:



- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
- Internal Standard Spiking:
 - Based on the protein quantification, aliquot a standardized amount of protein for each sample.
 - Spike in the Rapamycin-13C,d3 internal standard at a final concentration within the range of 50-500 fmol/μL.[5] The optimal concentration should be determined empirically for the specific assay.
- Reduction and Alkylation:
 - Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
 - Cool the samples to room temperature.
 - Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.
- Protein Digestion:
 - Dilute the protein sample with ammonium bicarbonate (50 mM, pH 8.0) to reduce the concentration of denaturants.
 - Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
- Digestion Quenching and Peptide Desalting:
 - Quench the digestion by adding formic acid to a final concentration of 1%.
 - Desalt the peptide mixture using a C18 SPE cartridge.
 - Activate the cartridge with acetonitrile.
 - Equilibrate the cartridge with 0.1% formic acid.



- Load the sample.
- Wash the cartridge with 0.1% formic acid.
- Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
- Sample Preparation for LC-MS/MS:
 - Dry the eluted peptides in a vacuum centrifuge.
 - Reconstitute the peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Protocol 2: LC-MS/MS Analysis for Targeted Proteomics

This protocol provides a general framework for the analysis of prepared peptide samples using a triple quadrupole (QQQ) mass spectrometer coupled with a UHPLC system.

Instrumentation and Columns:

- UHPLC system (e.g., Agilent 1290 Infinity II)
- Triple quadrupole mass spectrometer (e.g., Agilent 6460)
- Analytical column (e.g., Sigma-Aldrich Ascentis Peptides ES-C18, 2.1 mm ID, 50 mm length,
 2.7 µm particle size)
- Guard column with the same packing material

LC Method:

- Solvent A: 0.1% formic acid in LC-MS grade water
- Solvent B: 0.1% formic acid in LC-MS grade acetonitrile
- Flow rate: 0.4 mL/min
- Column temperature: 60°C



• Gradient: A typical gradient would start with a low percentage of solvent B, ramp up to a higher percentage to elute the peptides, followed by a wash and re-equilibration step. The specific gradient will depend on the target peptides.

MS Method:

- Ionization mode: Electrospray ionization (ESI), positive mode
- Acquisition mode: Multiple Reaction Monitoring (MRM)
- MRM transitions: Specific precursor-to-fragment ion transitions for the target peptides and the Rapamycin-13C,d3 internal standard need to be optimized and programmed into the acquisition method.

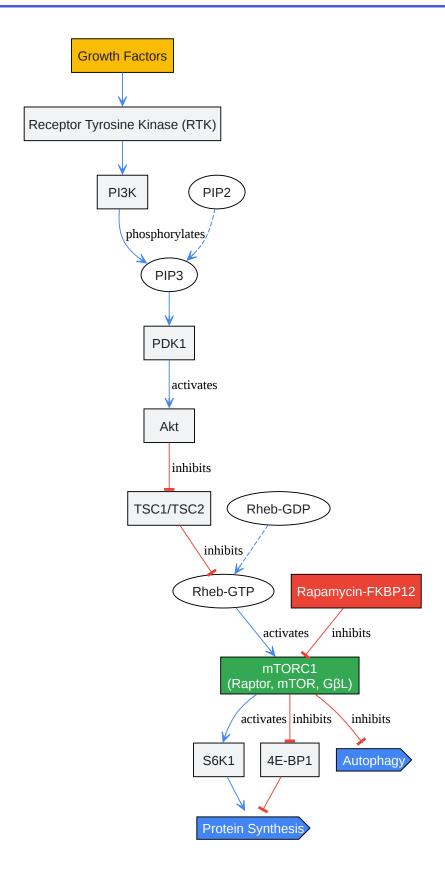
Visualizations



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Caption: Experimental workflow for targeted proteomics using Rapamycin-13C,d3.





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Caption: Simplified mTORC1 signaling pathway and the inhibitory action of Rapamycin.



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